
5-(Butylsulfanyl)benzene-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Butylsulfanyl)benzene-1,3-diol is an organic compound characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, and a butylsulfanyl group at position 5. This compound belongs to the class of dihydroxybenzenes, which are known for their diverse chemical reactivity and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfanyl)benzene-1,3-diol typically involves the introduction of the butylsulfanyl group onto a benzene-1,3-diol scaffold. One common method is the nucleophilic substitution reaction where a butylthiol reacts with a suitable benzene-1,3-diol derivative under basic conditions. The reaction can be facilitated by using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the hydroxyl groups, making the benzene ring more nucleophilic.
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Butylsulfanyl)benzene-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., Br2) or alkylating agents (e.g., alkyl halides) can be used under appropriate conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxybutylbenzene.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
5-(Butylsulfanyl)benzene-1,3-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Butylsulfanyl)benzene-1,3-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby exhibiting antioxidant properties.
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, affecting biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but with hydroxyl groups at positions 1 and 2.
Resorcinol (benzene-1,3-diol): Similar structure but without the butylsulfanyl group.
Hydroquinone (benzene-1,4-diol): Similar structure but with hydroxyl groups at positions 1 and 4.
Uniqueness
5-(Butylsulfanyl)benzene-1,3-diol is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical properties and reactivity compared to other dihydroxybenzenes. This unique substitution pattern allows for specific interactions in chemical and biological systems, making it valuable for targeted applications.
Propiedades
Número CAS |
54839-92-8 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
5-butylsulfanylbenzene-1,3-diol |
InChI |
InChI=1S/C10H14O2S/c1-2-3-4-13-10-6-8(11)5-9(12)7-10/h5-7,11-12H,2-4H2,1H3 |
Clave InChI |
OBUQICZSPJTRQI-UHFFFAOYSA-N |
SMILES canónico |
CCCCSC1=CC(=CC(=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


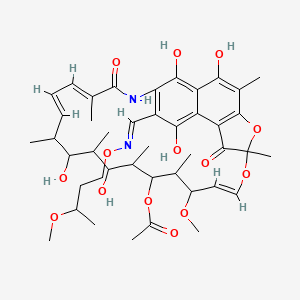
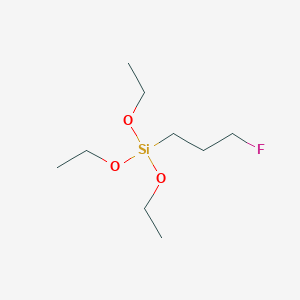
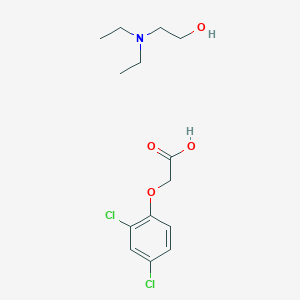
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)
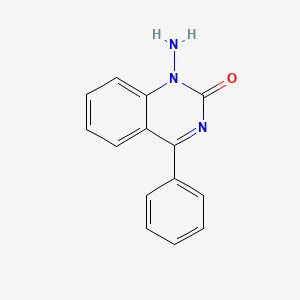
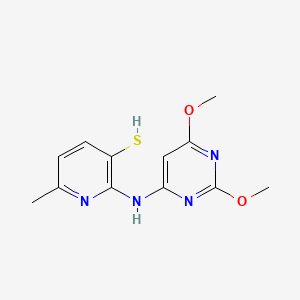
![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)

![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)

![1-[(2-Nitrophenyl)sulfanyl]-1H-indole-2,3-dione](/img/structure/B14637235.png)
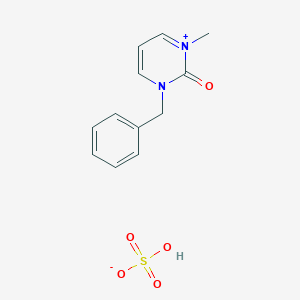
![5-Nitro-2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzonitrile](/img/structure/B14637244.png)

